molecular formula C23H19BrN4O3 B2730294 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1326835-65-7

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Número de catálogo: B2730294
Número CAS: 1326835-65-7
Peso molecular: 479.334
Clave InChI: NXRWMZFFPGYCLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group, a 2-oxopyridinone ring, and an acetamide moiety linked to a 2,6-dimethylphenyl group. The 4-bromophenyl substituent may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, and the 2,6-dimethylphenyl group on the acetamide could influence steric interactions in target binding.

Propiedades

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-4-3-5-15(2)21(14)25-19(29)13-28-12-17(8-11-20(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRWMZFFPGYCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN4O3C_{19}H_{19}BrN_{4}O_{3}, with a molecular weight of approximately 426.29 g/mol. The structure contains a bromophenyl group, an oxadiazole moiety, and a pyridine derivative that contribute to its biological activity.

Research indicates that compounds containing the oxadiazole ring often exhibit diverse biological activities due to their ability to interact with various biological targets. The 1,2,4-oxadiazole derivatives are known to modulate several pathways involved in cancer progression and microbial resistance.

  • Anticancer Activity :
    • A study demonstrated that oxadiazole derivatives can act as PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) agonists, which are implicated in cancer cell proliferation regulation. The compound's structure suggests it may similarly engage PPAR pathways, leading to reduced tumor growth in specific cell lines .
    • In vitro assays have shown that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as A-498 and DU 145. For instance, one derivative displayed an EC50 value of 0.23–0.83 μM against PPAR-α .
  • Antimicrobial Activity :
    • The presence of the oxadiazole ring has also been linked to antimicrobial properties. Studies have indicated that compounds with similar structures demonstrate significant activity against gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (μM)Reference
Compound APPAR-α Agonist0.23–0.83
Compound BCytotoxicity in HUH7 (liver carcinoma)10.1
Compound CAntimicrobial against Bacillus speciesIC50 < 20

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various oxadiazole derivatives for anticancer properties using the sulforhodamine B assay, the compound exhibited promising cytotoxicity against liver carcinoma cells (HUH7), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related oxadiazole derivatives revealed strong activity against Bacillus cereus and other gram-positive bacteria, suggesting potential for development as new antimicrobial agents .

Comparación Con Compuestos Similares

Bioactivity Implications:

Compound 4l demonstrated anti-inflammatory activity in preclinical models, with a reported IC50 of 8.2 µM against COX-2 inhibition .

Acetamide-Containing Derivatives with Stereochemical Complexity

Compounds m, n, and o () are stereoisomeric derivatives containing a 2,6-dimethylphenoxy acetamide group. While structurally distinct from the target compound, these molecules highlight the pharmacological importance of:

  • Stereochemistry : The (2S,4S,5S) and (2R,4R,5S) configurations in compounds m and n emphasize the role of chiral centers in modulating receptor interactions.
  • Phenoxy vs.

Data Tables

Table 1: Structural and Spectroscopic Comparison of Target Compound and Analogues

Parameter Target Compound Compound 4l ()
Core Heterocycle 1,2,4-Oxadiazole + 2-oxopyridinone 1,3-Benzoxazole + 1,3,4-oxadiazole
Bromophenyl Position para (4-bromophenyl) meta (3-bromophenyl)
Acetamide Substituent N-(2,6-dimethylphenyl) N-(4-methylphenyl)
IR C-Br Stretch (cm⁻¹) Not reported 561
1H-NMR (Aromatic Protons) Not reported δ 7.21–8.19 (m, 12H)
Elemental Analysis (C%) Not reported Calculated: 59.40%; Found: 59.08%

Research Findings and Implications

  • Bioactivity Potential: While compound 4l’s COX-2 inhibition is documented, the target compound’s pyridinone moiety could expand its utility to kinase targets (e.g., JAK/STAT pathways), warranting further in vitro assays.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.